
DL-myo-Inositol 1,4,5-Trisphosphate Hexaammonium Salt
Descripción general
Descripción
DL-myo-Inositol 1,4,5-Trisphosphate Hexaammonium Salt (CAS 112571-69-4) is a derivative of inositol trisphosphate (IP3), a critical secondary messenger in intracellular calcium signaling. This compound is widely used in biochemical research to study calcium release from endoplasmic reticulum stores. Its applications span receptor-binding assays, enzyme kinetics, and signal transduction studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of DL-myo-Inositol 1,4,5-Trisphosphate Hexaammonium Salt typically involves the phosphorylation of myo-inositol. The process includes multiple steps of phosphorylation, often using reagents such as phosphoric acid and ammonium salts. The reaction conditions usually require controlled pH and temperature to ensure the correct addition of phosphate groups at the 1, 4, and 5 positions of the inositol ring.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, often involving purification steps such as crystallization and chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
DL-myo-Inositol 1,4,5-Trisphosphate Hexaammonium Salt undergoes various chemical reactions, including:
Hydrolysis: Breaking down the compound into inositol and phosphate groups.
Phosphorylation: Adding additional phosphate groups to the inositol ring.
Dephosphorylation: Removing phosphate groups from the inositol ring.
Common Reagents and Conditions
Common reagents used in these reactions include phosphoric acid, ammonium salts, and various catalysts. The reactions typically occur under controlled pH and temperature conditions to ensure specificity and efficiency.
Major Products
The major products formed from these reactions include inositol phosphates with varying degrees of phosphorylation, such as inositol monophosphate, inositol bisphosphate, and inositol trisphosphate.
Aplicaciones Científicas De Investigación
DL-myo-Inositol 1,4,5-Trisphosphate Hexaammonium Salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of other inositol phosphates and related compounds.
Biology: Plays a crucial role in signal transduction pathways, particularly in the release of calcium ions from intracellular stores.
Medicine: Investigated for its potential therapeutic effects in diseases related to calcium signaling and metabolism.
Industry: Utilized in the production of biochemical assays and diagnostic kits.
Mecanismo De Acción
DL-myo-Inositol 1,4,5-Trisphosphate Hexaammonium Salt functions as a secondary messenger in cellular signal transduction. It is produced by the action of phospholipase C on phosphatidylinositol 4,5-bisphosphate. Once formed, it binds to inositol 1,4,5-trisphosphate receptors on the endoplasmic reticulum, leading to the release of calcium ions into the cytoplasm. This increase in intracellular calcium concentration activates various calcium-dependent enzymes and signaling pathways, ultimately influencing cellular functions such as metabolism, growth, and differentiation .
Comparación Con Compuestos Similares
Structural Analogs: Phosphate Position and Activity
DL-myo-Inositol 1,4,5-Trisphosphate Hexaammonium Salt differs from analogs in phosphate group positioning, which critically impacts receptor recognition and metabolic stability:
- DL-myo-Inositol 1,2,4,5-Tetrakisphosphate: This analog, with an additional phosphate at the 2-position, exhibits 10-fold higher potency in calcium release assays compared to IP3. The enhanced activity is attributed to improved receptor-binding affinity .
- Inositol 1,3,4-Trisphosphate: Lacks the 5-phosphate group, rendering it inactive in calcium mobilization but relevant in metabolic studies of IP3 degradation .
Hydroxyl group positions (e.g., 2-, 3-, and 5-hydroxyls) are also critical for receptor interaction. Modifications here reduce binding affinity by up to 90%, as shown in competitive inhibition assays .
Counterion Variants: Solubility and Stability
Counterion selection influences solubility, stability, and experimental utility:
Compound Name | CAS Number | Counterion | Molecular Weight (g/mol) | Solubility (Water) | Key Applications |
---|---|---|---|---|---|
D-myo-Inositol 1,4,5-Trisphosphate Sodium Salt | 85166-31-0 | Sodium | 486.07 | >10 mg/mL | High-throughput calcium assays |
D-myo-Inositol 1,4,5-Trisphosphate Hexapotassium Salt | N/A | Potassium | 732.93 | Moderate (~5 mg/mL) | Long-term stability in buffers |
DL-myo-Inositol 1,4,5-Trisphosphate Triammonium Salt | 112571-69-4 | Ammonium | 471.19 | ~2 mg/mL | Receptor-binding studies |
Key Findings :
- Sodium Salt : Preferred for aqueous solubility and compatibility with cell-based assays .
- Hexapotassium Salt : Offers enhanced stability in neutral pH conditions but lower solubility .
- Triammonium Salt: Lower solubility limits its use to non-aqueous systems but provides high purity for structural studies .
Metabolic and Signaling Differences
- Inositol 1,4,5-Trisphosphate (IP3): The active trianion form triggers rapid calcium release (EC₅₀ ~100 nM) via IP3 receptors .
- Inositol 3,4,5,6-Tetrakisphosphate: Despite structural similarity, this compound induces calcium influx through plasma membrane channels rather than ER release, highlighting divergent signaling roles .
Research Implications
- Receptor Specificity : The 1,4,5-phosphate configuration is essential for IP3 receptor activation, while analogs like 1,2,4,5-tetrakisphosphate act as potent agonists .
- Counterion Trade-offs : Sodium salts dominate in physiological studies due to solubility, whereas ammonium variants are reserved for specialized assays requiring minimal cation interference .
Actividad Biológica
Overview
DL-myo-Inositol 1,4,5-Trisphosphate Hexaammonium Salt (Ins(1,4,5)P3) is a significant biochemical compound involved in various cellular processes, particularly as a secondary messenger in signal transduction pathways. Its molecular formula is C6H33N6O15P3, and it plays a crucial role in the mobilization of calcium ions (Ca²⁺) from intracellular stores. This article delves into the biological activity of Ins(1,4,5)P3, examining its mechanisms of action, research findings, and case studies.
Ins(1,4,5)P3 is synthesized from phosphatidylinositol 4,5-bisphosphate (PIP2) through the action of phospholipase C. Once generated, it binds to inositol 1,4,5-trisphosphate receptors (IP3Rs) located on the endoplasmic reticulum (ER). This binding triggers the release of Ca²⁺ into the cytoplasm, which subsequently activates various calcium-dependent signaling pathways that influence cellular functions such as metabolism, growth, and differentiation .
Biological Functions
- Calcium Mobilization : Ins(1,4,5)P3 is primarily known for its role in Ca²⁺ signaling. The effective concentration (EC50) for Ca²⁺ mobilization is approximately 0.1 μM .
- Signal Transduction : It acts as a secondary messenger that transmits signals from cell surface receptors to intracellular targets.
- Regulation of Cellular Processes : Ins(1,4,5)P3 influences various physiological processes including muscle contraction, secretion of hormones and neurotransmitters, and cell proliferation.
Case Studies
- Calcium Signaling in Neurons : A study explored the role of Ins(1,4,5)P3 in SH-SY5Y neuroblastoma cells. The research demonstrated that analogues of Ins(1,4,5)P3 could modulate Ca²⁺ release and affect neuronal signaling pathways .
- Inhibition Studies : Research on novel analogues of Ins(1,4,5)P3 showed that certain modifications could enhance or inhibit its activity at IP3Rs. For instance, compounds with equatorial substitutions at the 3-position exhibited varied affinities and mobilizing efficacies for Ca²⁺ release .
Comparative Analysis with Analogues
The biological activity of Ins(1,4,5)P3 can be compared with other inositol phosphates:
Compound | Structure | Biological Activity |
---|---|---|
D-myo-Inositol 1,2,3,4,5-tetrakisphosphate | Four phosphate groups | Involved in different signaling pathways |
D-myo-Inositol 1-phosphate | Single phosphate group | Lower activity compared to Ins(1,4,5)P3 |
D-myo-Inositol 1-phosphate-hexasodium salt | Six phosphate groups | Higher solubility but different signaling roles |
Synthesis and Production
The synthesis of this compound typically involves phosphorylation steps using phosphoric acid and ammonium salts under controlled conditions to ensure specificity and yield. Industrial production often employs automated reactors with purification processes like crystallization.
Q & A
Basic Research Questions
Q. What is the primary biological role of DL-myo-Inositol 1,4,5-Trisphosphate Hexaammonium Salt (IP3) in calcium signaling?
IP3 is a critical second messenger that binds to inositol 1,4,5-trisphosphate receptors (IP3Rs) on the endoplasmic reticulum (ER), triggering Ca²⁺ release into the cytoplasm. This process regulates cellular functions such as metabolism, gene expression, and apoptosis. For experimental use, prepare stock solutions in ultrapure water (pH 7.4) to avoid precipitation, and use cell-permeable ester derivatives (e.g., acetoxymethyl esters) for intracellular delivery .
Q. How should researchers handle and store IP3 hexaammonium salt to ensure stability?
IP3 salts are hygroscopic and sensitive to enzymatic degradation. Store lyophilized powder at -20°C in a desiccator. For working solutions, use neutral buffers (e.g., HEPES) and avoid repeated freeze-thaw cycles. Verify activity via Ca²⁺ flux assays using fluorescent indicators (e.g., Fluo-4) in ER-rich cell models like hepatocytes .
Q. What are the key considerations when selecting IP3 salt forms (e.g., hexaammonium vs. hexapotassium) for experiments?
Salt forms influence solubility and ionic compatibility. Hexaammonium salts are preferred for ammonium-tolerant systems (e.g., mammalian cell cultures), while hexapotassium salts may interfere with K⁺-sensitive assays. Always match counterions to buffer composition to avoid confounding ionic effects .
Advanced Research Questions
Q. How can researchers design experiments to distinguish IP3 receptor subtype-specific effects in heterogeneous cell populations?
Use subtype-selective inhibitors (e.g., heparin for IP3R1) or CRISPR-edited cell lines lacking specific IP3R isoforms. Combine with Ca²⁺ imaging and electrophysiology to correlate receptor activation with downstream outputs. For example, IP3R2 dominates Ca²⁺ oscillations in hepatocytes, while IP3R1 mediates fatty liver pathology .
Q. What experimental strategies resolve contradictions in IP3 binding affinity data across studies?
Discrepancies often arise from receptor subtype heterogeneity or buffer conditions. Standardize assays using purified IP3R subtypes (e.g., IP3R3 from DT40 cells) and control for pH, divalent cations (Mg²⁺, Ca²⁺), and reducing agents. Competitive binding assays with radiolabeled IP3 (³H-IP3) improve reproducibility .
Q. How can IP3 analogues with bioisosteric phosphate replacements enhance mechanistic studies?
Replace the 5-phosphate with sulfonate or phosphorothioate groups to create hydrolysis-resistant analogues. These tools dissect IP3R activation kinetics and metabolic pathways. For example, phosphorothioate-modified IP3 shows prolonged Ca²⁺ release in hepatocytes, revealing receptor desensitization dynamics .
Q. What methodologies quantify IP3-induced Ca²⁺ waves in polarized cells like hepatocytes?
Employ confocal microscopy with Ca²⁺ dyes (e.g., Cal-520) in perfused liver slices or primary hepatocytes. Combine with bile acid stimulation (e.g., taurolithocholate) to study IP3R2 modulation of bile salt export pumps (BSEP). Pharmacological blockade (e.g., Xestospongin C) validates IP3R specificity .
Q. How do metal ions (e.g., Al³⁺) or polyamines interfere with IP3 signaling in vitro?
Al³⁺ forms stable complexes with IP3, inhibiting Ca²⁺ release. Pre-incubate IP3 with chelators (e.g., EDTA) to mitigate interference. Polyamines (e.g., spermine) enhance IP3R sensitivity by stabilizing IP3 binding. Use isothermal titration calorimetry (ITC) to quantify these interactions .
Q. Data Interpretation & Troubleshooting
Q. Why do IP3 concentrations >10 µM sometimes fail to elicit Ca²⁺ release in certain cell types?
High IP3 levels can induce receptor desensitization or ER Ca²⁺ depletion. Titrate doses (1–5 µM) and pre-load cells with ER Ca²⁺ indicators (e.g., Mag-Fluo-4). Verify ER Ca²⁺ stores with thapsigargin (SERCA inhibitor) before IP3 application .
Q. How to address discrepancies between IP3-induced Ca²⁺ release in immortalized vs. primary cells?
Immortalized cells often exhibit altered IP3R expression or ER morphology. Validate findings in primary cells or organoids. For example, IP3R2 knockout mice show impaired Ca²⁺ waves in hepatocytes, highlighting context-dependent signaling .
Q. Methodological Resources
- Structural Studies : Use X-ray crystallography or cryo-EM of IP3R-ligand complexes to map binding residues (e.g., Tyr167, Arg269) .
- Metabolic Tracing : Radiolabeled IP3 (³²P-IP3) tracks enzymatic turnover via HPLC or TLC .
- Animal Models : IP3R knockout mice (e.g., IP3R1⁻/⁻) elucidate tissue-specific roles .
Propiedades
IUPAC Name |
hexaazanium;[(1R,2S,3R,4R,5S,6R)-2,3,5-trihydroxy-4,6-diphosphonatooxycyclohexyl] phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15O15P3.6H3N/c7-1-2(8)5(20-23(13,14)15)6(21-24(16,17)18)3(9)4(1)19-22(10,11)12;;;;;;/h1-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18);6*1H3/t1-,2+,3+,4-,5-,6-;;;;;;/m1....../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIYOERFOZGUFMQ-PPKFVSOLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(C(C1OP(=O)([O-])[O-])O)OP(=O)([O-])[O-])OP(=O)([O-])[O-])O)O.[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@H]1([C@@H]([C@H]([C@@H]([C@H]([C@@H]1OP(=O)([O-])[O-])O)OP(=O)([O-])[O-])OP(=O)([O-])[O-])O)O.[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H33N6O15P3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80857872 | |
Record name | Hexakisammonium (1R,2R,3S,4R,5R,6S)-3,5,6-trihydroxycyclohexane-1,2,4-triyl tris(phosphate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80857872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
522.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112571-68-3 | |
Record name | Hexakisammonium (1R,2R,3S,4R,5R,6S)-3,5,6-trihydroxycyclohexane-1,2,4-triyl tris(phosphate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80857872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.